(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid
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Overview
Description
“(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid” is a compound with the molecular formula C16H20N2O5S and a molecular weight of 352.41 g/mol. The tert-butyloxycarbonyl (Boc) group is used as the N α-amino protecting group in peptide synthesis .
Synthesis Analysis
The synthesis of compounds similar to the one often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis
The Boc-AAILs are used in dipeptide synthesis with commonly used coupling reagents. A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .Physical And Chemical Properties Analysis
The Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature. They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Scientific Research Applications
Chemical Transformations
The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by characteristic applications . It is used in various chemical transformations due to its simple hydrocarbon moiety .
Biosynthetic and Biodegradation Pathways
The tert-butyl group is also relevant in nature and has implications in biosynthetic and biodegradation pathways . This suggests that the compound could potentially be used in biological research and applications.
Biocatalytic Processes
The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways suggest potential applications in biocatalytic processes .
Synthetic Organic Chemistry
Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
Flow Microreactor Systems
The tert-butoxycarbonyl group has been introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Pharmaceutical Research
The compound could potentially be used in pharmaceutical research. For example, coumarin derivatives, which share some structural similarities with this compound, have been used in the treatment of various conditions and have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2,3)23-15(22)17-10-9-24-12-7-5-4-6-11(12)18(14(10)21)8-13(19)20/h4-7,10H,8-9H2,1-3H3,(H,17,22)(H,19,20)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDWQYMZOLVICH-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2N(C1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CSC2=CC=CC=C2N(C1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid |
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